molecular formula C19H18N2O3 B13666756 Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13666756
M. Wt: 322.4 g/mol
InChI Key: GQVKZSBPBVMPRP-UHFFFAOYSA-N
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Description

Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with a pyrrolidine ring. This structural motif is significant in medicinal chemistry due to its presence in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multicomponent reactions. One common method includes the reaction of isatin-derived ketimines with pyridinium salts and alkynes in the presence of a base such as DABCO under microwave irradiation. This method is advantageous due to its short reaction times and high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions that can be adapted for large-scale synthesis. The use of recyclable catalysts and environmentally friendly conditions is often emphasized to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxindole moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced oxindole derivatives .

Scientific Research Applications

Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing various biological pathways. For instance, it can inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Spiro[indoline-3,2’-quinazoline]-2,4’ (3’H)-dione
  • Spiro[indoline-3,2’-pyrrole] derivatives
  • Spiro[indoline-3,2’-pyran]-2,4’ (3’H)-diones

Comparison: Benzyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Compared to other spirooxindoles, it exhibits higher binding affinity to certain protein targets and enhanced bioactivity .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

benzyl 2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C19H18N2O3/c22-17-19(15-8-4-5-9-16(15)20-17)10-11-21(13-19)18(23)24-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,22)

InChI Key

GQVKZSBPBVMPRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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